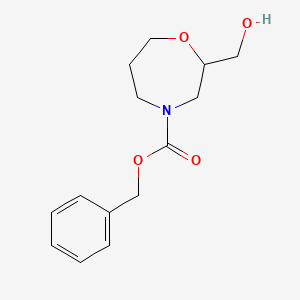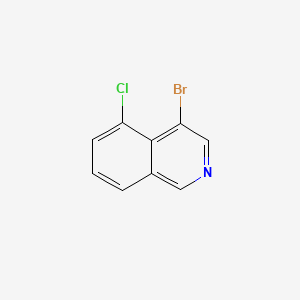
4-Bromo-5-cloroisoquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloroisoquinoline is a heterocyclic compound with the molecular formula C9H5BrClN It is a derivative of isoquinoline, characterized by the presence of bromine and chlorine atoms at the 4th and 5th positions, respectively
Aplicaciones Científicas De Investigación
4-Bromo-5-chloroisoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: Its derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in studying the biological activities of isoquinoline derivatives, including their potential as anti-cancer and anti-malarial agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloroisoquinoline typically involves multi-step reactions. One common method includes the bromination and chlorination of isoquinoline derivatives. For instance, a multi-step reaction involving sulfuric acid, potassium nitrate, hydrogen chloride, tin (II) chloride dihydrate, and sodium nitrite can be employed . The reaction conditions often involve specific temperature controls, such as 0-25°C for certain steps and 80°C for others.
Industrial Production Methods: Industrial production of 4-Bromo-5-chloroisoquinoline may utilize similar synthetic routes but on a larger scale. The use of palladium-catalyzed reactions, such as the coupling of 4-bromo-5-chloroisoquinoline with trimethyl (trimethylstannyl)stannane, is also documented . This method involves stirring the mixture at 100°C for 36 hours, followed by purification steps like extraction and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in the synthesis and modification of 4-Bromo-5-chloroisoquinoline.
Bromination and Chlorination Agents: Reagents like bromine and chlorine are used in the initial synthesis steps.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
- 4-Bromoisoquinoline
- 5-Chloroisoquinoline
- Fluorinated Isoquinolines
Comparison: 4-Bromo-5-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, such as 4-Bromoisoquinoline and 5-Chloroisoquinoline, it offers a distinct set of properties that can be advantageous in specific applications .
Propiedades
IUPAC Name |
4-bromo-5-chloroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDWKJBKXMGSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
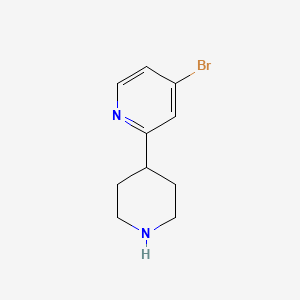
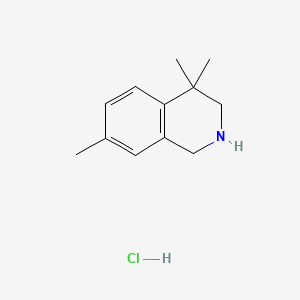
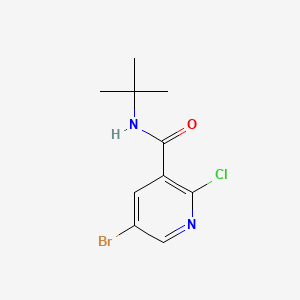
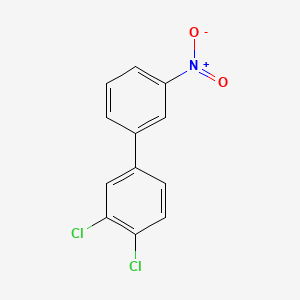
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567213.png)
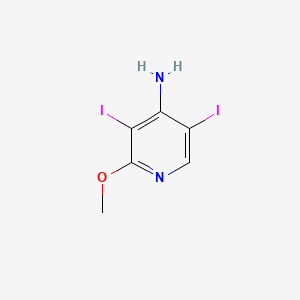
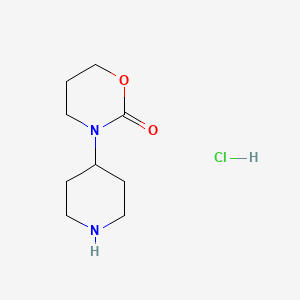
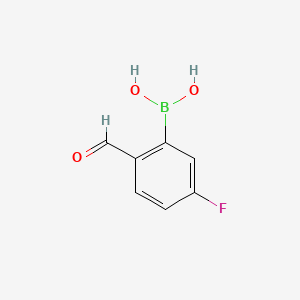
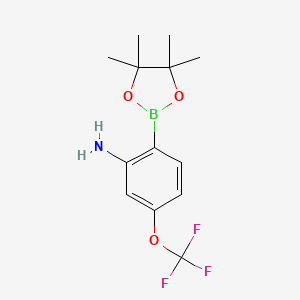
![4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567222.png)
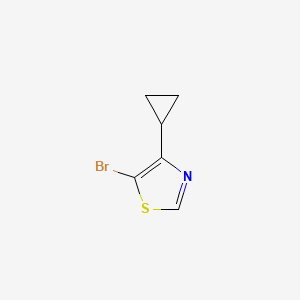
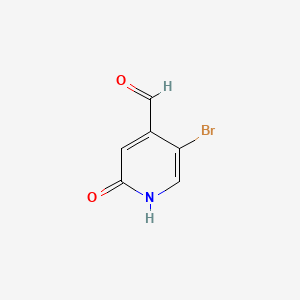
![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)
